2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide
Description
This compound is a pyridazinone derivative featuring a 2-chlorophenyl substituent at the 3-position of the pyridazinone core and a 3-methoxypropyl acetamide side chain. The 2-chlorophenyl group may enhance lipophilicity and influence target binding through steric and electronic effects, while the 3-methoxypropyl acetamide moiety could improve solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-10-4-9-18-15(21)11-20-16(22)8-7-14(19-20)12-5-2-3-6-13(12)17/h2-3,5-8H,4,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPIABZNYQOKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyridazinone core.
Attachment of the Methoxypropylacetamide Moiety: The final step involves the acylation of the pyridazinone derivative with 3-methoxypropylamine and acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of pyridazinone compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing inflammation in diseases such as rheumatoid arthritis.
- Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, suggesting possible applications in antimicrobial therapies.
Case Studies and Research Findings
-
Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the chlorophenyl group in enhancing biological activity.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 5.4 Journal of Medicinal Chemistry A549 (Lung) 7.2 Journal of Medicinal Chemistry - Antimicrobial Studies : Research conducted by International Journal of Antimicrobial Agents demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell membranes.
Synthetic Routes
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide typically involves several steps:
- Formation of the Pyridazinone Ring : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
- Attachment of the Methoxypropyl Moiety : The final step may involve coupling reactions, such as amide bond formation, between the pyridazinone intermediate and the methoxypropyl derivative.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyridazinone and acetamide derivatives, emphasizing synthetic routes, physicochemical properties, and substituent effects.
Structural Analogs and Substituent Variations
Key Structural Features :
- Pyridazinone Core: Common to all analogs (e.g., compounds in ).
- Chlorophenyl Groups : Present in the target and analogs (e.g., 8c, 8d in ; 6h in ), which may enhance binding to hydrophobic pockets in biological targets.
- Acetamide Side Chains : The target’s 3-methoxypropyl group contrasts with substituents like piperazinyl (8c, 8d), benzylpiperidinyl (6e), or fluorophenylpiperazinyl (6g) in analogs. These variations influence solubility, bioavailability, and target selectivity.
Observations :
- Yields: The target’s synthetic yield is unknown, but analogs show moderate to high yields (42–79%), influenced by substituent complexity and purification methods.
- Melting Points: Higher melting points in dichlorophenoxy derivatives (e.g., 8d: 188–189°C) suggest increased crystallinity due to halogenation .
- Synthetic Methods : Reflux in DMF () and THF () are common, while chromatography () is critical for polar hybrids.
Spectroscopic and Analytical Data
- IR Spectroscopy : Analogs with acetamide groups show C=O stretches at 1664–1681 cm⁻¹ (e.g., 6e, 6f), consistent with the target’s expected acetamide carbonyl .
- NMR : The target’s 2-chlorophenyl group would produce aromatic proton shifts near δ 7.3–7.5 ppm (cf. 8c: δ 7.2–7.6 ppm ). The 3-methoxypropyl group may show signals at δ 3.3–3.5 ppm (OCH3) and δ 1.8–2.1 ppm (CH2).
Pharmacological Implications
The 3-methoxypropyl group may reduce cytotoxicity compared to bulkier substituents (e.g., benzylpiperidinyl in 6e) .
Biological Activity
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound consists of a pyridazinone core, a chlorophenyl group, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 388.9 g/mol. The presence of the 2-chlorophenyl moiety enhances its biological reactivity, which is crucial for its interaction with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity and leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Biological Activity Data
Case Studies
- Anticancer Effects
-
Antimicrobial Properties
- In vitro assays revealed that the compound displayed significant activity against Gram-positive and Gram-negative bacteria. The results indicated that it could inhibit bacterial growth by interfering with essential cellular processes.
- Pharmacokinetic Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
